3-(2,3-difluorophenyl)-1H-pyrazol-5-amine
Overview
Description
“3-(2,3-difluorophenyl)-1H-pyrazol-5-amine” is a chemical compound that belongs to the class of organic compounds known as pyrazoles . Pyrazoles are compounds containing a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms. The “2,3-difluorophenyl” part refers to a phenyl group (a ring of 6 carbon atoms, akin to benzene) that has two fluorine atoms attached to it at the 2nd and 3rd positions.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazole ring attached to a 2,3-difluorophenyl group. The exact structure would depend on the specific positions of these groups in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of the fluorine atoms and the pyrazole ring could influence properties like polarity, solubility, and reactivity .Scientific Research Applications
Fluorescence Sensing and Logic Circuit Construction
- A study by Gao et al. (2018) discusses a novel diarylethene containing a 3-(4-methylphenyl)-1H-pyrazol-5-amine, which exhibited excellent fluorescence sensing abilities for Al3+ and Zn2+. This compound was also used to construct a logic circuit, leveraging its multi-responsive properties induced by UV/Vis lights and metal ions (Gao et al., 2018).
Catalysis in Organic Synthesis
- Togni et al. (1996) explored the use of ferrocenyl pyrazole ligands, including compounds similar to 3-(2,3-difluorophenyl)-1H-pyrazol-5-amine, in palladium-catalyzed asymmetric allylic amination. This process demonstrated high enantioselectivity, suggesting potential applications in chiral synthesis (Togni et al., 1996).
Synthesis of Novel Heterocyclic Compounds
- Xu Li-feng (2011) reported the synthesis of new 6-arylsubstituted pyrazolo[1,5-a] pyrimidine derivatives, utilizing a pyrazole-5-amine derivative as an intermediate. These compounds showed promising biological activities, highlighting the utility of pyrazole-5-amines in medicinal chemistry (Xu Li-feng, 2011).
Development of Heterocyclic Scaffolds
- Revanna et al. (2013) synthesized fluorinated heterocyclic scaffolds, including a derivative of 5-allyl-7,7-difluoro-2-(2,4-difluorophenyl)-6-(4-methoxyphenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-amine. This work illustrates the potential of pyrazole derivatives in developing novel functionalized compounds (Revanna et al., 2013).
Nonlinear Electro-Optics
- Shelkovnikov et al. (2019) synthesized formyl derivatives of polyfluorinated triphenyl-4,5-dihydro-1H-pyrazoles containing various amine residues. These compounds were used as donor building blocks in synthesizing donor–acceptor dyes for potential applications in nonlinear electro-optics (Shelkovnikov et al., 2019).
Future Directions
properties
IUPAC Name |
5-(2,3-difluorophenyl)-1H-pyrazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F2N3/c10-6-3-1-2-5(9(6)11)7-4-8(12)14-13-7/h1-4H,(H3,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYYQJBWUGLKJDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)C2=CC(=NN2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,3-difluorophenyl)-1H-pyrazol-5-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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